molecular formula C20H28O6S B1683147 Tiaprost CAS No. 71116-82-0

Tiaprost

Cat. No. B1683147
CAS RN: 71116-82-0
M. Wt: 396.5 g/mol
InChI Key: FYBFDIIAPRHIQS-JRSBLEPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tiaprost is a synthetic analog of prostaglandin F2α (PGF2α) patented by Hoechst A.-G. as an estrus-synchronizing agent for veterinary medicine . It is also used in research .


Molecular Structure Analysis

Tiaprost has a molecular formula of C20H28O6S and a molecular weight of 396.50 . The InChI key is FYBFDIIAPRHIQS-JRSBLEPXSA-N .


Physical And Chemical Properties Analysis

Tiaprost has a molecular weight of 396.50 g/mol and a molecular formula of C20H28O6S . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 7 .

Scientific Research Applications

Application in Veterinary Medicine

Tiaprost, a prostaglandin F2 alpha analogue, has been researched for its application in veterinary medicine. One study focused on its use in cows, examining its effect on luteolysis during the mid-luteal phase of the ovarian cycle. The study revealed that Tiaprost is a highly effective luteolytic agent, suggesting its potential for development into longer-acting formulations for veterinary use (Peters, 1984).

Use in Biological Studies

Tiaprost has been utilized in biological studies, specifically in the analysis of waterborne prostaglandins. A study demonstrated an effective method for extracting organic constituents from large volumes of dilute aqueous samples, using Tiaprost-administered goldfish as a model. This indicates the utility of Tiaprost in facilitating detailed biological analyses (Ghumare et al., 2001).

Contribution to Reproductive Research

Further research on Tiaprost has contributed to understanding reproductive processes in animals. For instance, a study on goldfish demonstrated Tiaprost's role in inducing spawning, providing insights into its potential applications in fishery management and reproductive research (Jadtap et al., 2000).

Safety And Hazards

Tiaprost is used for research and development purposes only . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective clothing, gloves, and eye/face protection should be worn when handling Tiaprost .

properties

IUPAC Name

(E)-7-[3,5-dihydroxy-2-[(E)-3-hydroxy-4-thiophen-3-yloxybut-1-enyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O6S/c21-14(12-26-15-9-10-27-13-15)7-8-17-16(18(22)11-19(17)23)5-3-1-2-4-6-20(24)25/h1,3,7-10,13-14,16-19,21-23H,2,4-6,11-12H2,(H,24,25)/b3-1+,8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYBFDIIAPRHIQS-SYJKBYRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1O)C=CC(COC2=CSC=C2)O)CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C(C(C1O)/C=C/C(COC2=CSC=C2)O)C/C=C/CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901021711
Record name Tiaprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901021711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iliren

CAS RN

71116-82-0
Record name Tiaprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901021711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
535
Citations
AR Peters - The Veterinary Record, 1984 - europepmc.org
… mg tiaprost , calibrated to release 0.75 mg over a 24 hour period (group 1); a subcutaneous injection of 0.375 mg tiaprost (group 2), or a subcutaneous injection of 0.375 mg tiaprost plus …
Number of citations: 14 europepmc.org
E Grunert, D Ahlers, W Jöchle - Theriogenology, 1984 - Elsevier
Six dairy cows of the German Black Pied breed were treated between days 190 and 266 of gestation with 0.75 mg of the PGF 2α analog Tiaprost (Iliren R -Hoechst). Luteolysis occurred …
Number of citations: 3 www.sciencedirect.com
MK Tandle, SN Handimani, SS Honnappagol… - Indian Veterinary …, 2000 - cabdirect.org
15 repeat breeder Holstein-Friesian heifers, 42-54 months of age, were treated with 0.75 mg of the prostaglandin F2α analogue Tiaprost to induce oestrus. The injection was repeated …
Number of citations: 2 www.cabdirect.org
HS Jadtap, SS Ghumare, HB Borate, RD Wakcharkar… - 2011 - agris.fao.org
unknown. Selected brood of goldfish, Carassius auratus were subjected to induced spawningby tiaprost, a prostaglandin analogue and were compared with control. Spawningacts of …
Number of citations: 2 agris.fao.org
ME Mejía, IM Lacau-Mengido - Theriogenology, 2005 - Elsevier
… of tiaprost treatment on clinically normal postpartum cows (no evidence of endometritis). Tiaprost … In conclusion, treatment with tiaprost impaired reproductive performance in primiparous …
Number of citations: 45 www.sciencedirect.com
R Stolla, G Schmid - Berliner und Munchener Tierarztliche …, 1990 - europepmc.org
… ), Luprostiol (15 mg) and Tiaprost (525 micrograms) on bovine myometrial activity were … Tiaprost were less effective (Luprostiol: 195% and 154% in diestrus and proestrus resp., Tiaprost: …
Number of citations: 10 europepmc.org
JF Cox, F Saravia, O Torrealba, A Zavala… - BSAP Occasional …, 2001 - cambridge.org
… longer-acting PGF2a analogue (tiaprost vs luprostiol), and (b… 15 mg of luprostiol or 0.75 mg of tiaprost, based on ultrasonic … of tiaprost at day 7 (GnRH-PGF2a) or just 0.75 mg of tiaprost (…
Number of citations: 0 www.cambridge.org
M Zarkawi - Journal of Applied Animal Research, 2007 - Taylor & Francis
… with 2 ml of synthetic prostaglandin F2q Iliren (0.3 mg Tiaprost) at an interval of 12 d (P) or … F2q Iliren, at a dose of 2 ml (0.3 mg Tiaprost) given twice at an interval of 12 d for oestrous …
Number of citations: 7 www.tandfonline.com
MK Tandle, SS Honnapagol, P Nadoor… - Karnataka Journal of …, 2010
Number of citations: 0
SD Kharche, SK Srivastava - 2014 - Directorate of Knowledge …
Number of citations: 5

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